molecular formula C6H10O2 B101811 4-Methoxy-3,6-dihydro-2H-pyran CAS No. 17327-22-9

4-Methoxy-3,6-dihydro-2H-pyran

Cat. No. B101811
CAS RN: 17327-22-9
M. Wt: 114.14 g/mol
InChI Key: FSMHNRHLQAABPS-UHFFFAOYSA-N
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Description

4-Methoxy-3,6-dihydro-2H-pyran (MDHP) is a heterocyclic compound with the formula C6H10O2 . It is a suitable reagent for the protection of nucleoside hydroxyl functions . It has been used in the solid-phase synthesis of a series of oligoribonucleotides and as a reagent for the protection of chiral alcohols .


Synthesis Analysis

The synthesis of MDHP and its derivatives has been explored in various studies. One approach reported the efficient synthesis of MDHP through the TiCl4 driven elimination of MeOH from 4,4-dimethoxytetrahydropyran. Another study synthesized a series of natural and unnatural 4-methoxy-6-styryl-pyran-2-ones, including dihydro analogues and photo-dimers, to investigate their antimalarial and antituberculosis activities. Additionally, the synthesis of various dihydro-2H-pyran derivatives has been reported, such as the preparation of dihydro-2-disubstituted-2H-pyran-3 (4H)-ones and related compounds from furans .


Molecular Structure Analysis

The molecular and crystal structures of 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been studied using spectroscopic methods and X-ray crystallography. For instance, the conformation of t-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was analyzed based on 1H and 13C NMR spectra, revealing conformational equilibria between half-chair forms.


Chemical Reactions Analysis

The reactivity of 4-Methoxy-3,6-dihydro-2H-pyran derivatives has been explored in various chemical reactions. For example, the reaction of ethyl β-bromo-β-methoxycrotonate with carbonyl compounds led to the synthesis of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3,6-dihydro-2H-pyran derivatives have been characterized using various techniques. Spectroscopic and theoretical explorations provided insights into the covalent bonding, molecular interactions, and thermodynamic properties of 6-hydromethyl-4-methoxy-4methoxytetrahydro-pyran-2, 3, 5-triol, a biomolecule derived from Senna auriculata flower.

Scientific Research Applications

Protection of Chiral Alcohols

MDHP was used in solid-phase synthesis of series of oligoribonucleotides . It was also used as a reagent for the protection of chiral alcohols .

Hydroxyl-Protecting Reagent

MDHP is widely used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .

Mechanism of Action

Target of Action

4-Methoxy-3,6-dihydro-2H-pyran is primarily used as a protecting group for alcohols . It is particularly used in the solid-phase synthesis of oligoribonucleotides . The compound’s primary targets are therefore the hydroxyl groups present in these molecules.

Mode of Action

The compound interacts with its targets (hydroxyl groups) by forming a tetrahydropyranyl (THP) ether . This reaction protects the alcohol from a variety of reactions. The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Methoxy-3,6-dihydro-2H-pyran is the synthesis of oligoribonucleotides . By protecting the hydroxyl groups, the compound prevents unwanted side reactions, thereby ensuring the correct assembly of the oligoribonucleotide sequence.

Result of Action

The primary result of the action of 4-Methoxy-3,6-dihydro-2H-pyran is the protection of alcohol groups during the synthesis of oligoribonucleotides . This protection allows for the precise assembly of the desired sequence, which is crucial for the function of the resulting oligoribonucleotide.

Action Environment

The action, efficacy, and stability of 4-Methoxy-3,6-dihydro-2H-pyran are influenced by various environmental factors. For instance, the compound is known to discolor to deep yellow on storage . Additionally, it is resistant to strong bases but can undergo changes under low pH values or Lewis acid conditions . Therefore, careful control of the experimental conditions, including temperature, pH, and the presence of other reagents, is necessary to ensure the effective use of this compound.

Safety and Hazards

According to the safety data sheet, 4-Methoxy-3,6-dihydro-2H-pyran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Methoxy-3,6-dihydro-2H-pyran were not found in the search results, it is clear that this compound has significant potential in various fields of research due to its role in the synthesis of a variety of compounds and its use as a reagent in chemical reactions .

properties

IUPAC Name

4-methoxy-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHNRHLQAABPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169567
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,6-dihydro-2H-pyran

CAS RN

17327-22-9
Record name 3,6-Dihydro-4-methoxy-2H-pyran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-4-methoxy-2H-pyran
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Record name 3,6-Dihydro-4-methoxy-2H-pyran
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Record name 3,6-dihydro-4-methoxy-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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